molecular formula C8H4O3 B587945 Phthalic Acid Anhydride-13C2 CAS No. 1239918-30-9

Phthalic Acid Anhydride-13C2

Cat. No.: B587945
CAS No.: 1239918-30-9
M. Wt: 150.102
InChI Key: LGRFSURHDFAFJT-BFGUONQLSA-N
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Description

Phthalic Acid Anhydride-13C2 is a labeled compound of phthalic anhydride, where two carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in research to trace and study chemical reactions and pathways due to the presence of the carbon-13 isotope. Phthalic anhydride itself is a white solid with the chemical formula C8H4O3 and is widely used in the production of plasticizers, resins, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalic Acid Anhydride-13C2 can be synthesized through the oxidation of naphthalene or ortho-xylene in the presence of a vanadium pentoxide catalyst. The process involves the gas-phase oxidation of these precursors using molecular oxygen . The reaction conditions typically include high temperatures around 350-400°C and the use of a fluidized bed reactor to ensure efficient contact between the reactants and the catalyst .

Industrial Production Methods: The industrial production of phthalic anhydride involves the catalytic oxidation of ortho-xylene or naphthalene. The process is carried out in a fixed-bed or fluidized-bed reactor with vanadium pentoxide as the catalyst. The reaction produces phthalic anhydride along with by-products such as carbon dioxide and water . The product is then purified through distillation and crystallization to obtain high-purity phthalic anhydride .

Chemical Reactions Analysis

Types of Reactions: Phthalic Acid Anhydride-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Phthalic acid.

    Esterification: Phthalate esters.

    Amidation: Phthalimides.

Scientific Research Applications

Phthalic Acid Anhydride-13C2 is extensively used in scientific research due to its labeled carbon atoms. Some of its applications include:

Mechanism of Action

The primary mechanism of action of Phthalic Acid Anhydride-13C2 involves its ability to undergo hydrolysis to form phthalic acid. This hydrolysis reaction is facilitated by the presence of water or alcohols. The phthalic acid formed can then participate in various biological and chemical processes, including acting as an antioxidant and anti-inflammatory agent . The compound’s reactivity is primarily due to the anhydride group, which makes it highly reactive towards nucleophiles .

Comparison with Similar Compounds

Phthalic Acid Anhydride-13C2 can be compared with other anhydrides such as:

Uniqueness: this compound is unique due to the presence of carbon-13 isotopes, making it valuable for research applications that require tracing and studying specific chemical pathways .

By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

1239918-30-9

Molecular Formula

C8H4O3

Molecular Weight

150.102

IUPAC Name

2-benzofuran-1,3-dione

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1,8+1

InChI Key

LGRFSURHDFAFJT-BFGUONQLSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC2=O

Synonyms

1,2-Benzenedicarboxylic Anhydride-13C2;  1,3-Phthalandione-13C2;  2-Benzofuran-1,3-dione-13C2;  Araldite HT 901-13C2;  ESEN-13C2;  HT 901-13C2;  NSC 10431-13C2;  Phthalandione-13C2;  Phthalanhydride-13C2;  Phthalic acid anhydride-13C2;  Retarder AK-13C2;  Retar

Origin of Product

United States

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